molecular formula C9H8FNO4 B2777652 2-(2-Fluoro-4-nitrophenyl)propanoic acid CAS No. 111196-84-0

2-(2-Fluoro-4-nitrophenyl)propanoic acid

Cat. No.: B2777652
CAS No.: 111196-84-0
M. Wt: 213.164
InChI Key: RDQCPNADYHADDM-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H8FNO4 It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-nitrophenyl)propanoic acid typically involves multi-step reactions. One common method includes the esterification of a precursor compound followed by subsequent reactions to introduce the fluorine and nitro groups. For instance, the esterification of a precursor compound with methanol in the presence of a catalytic amount of concentrated hydrochloric acid can yield an intermediate product. This intermediate can then undergo further reactions, such as hydrogenation using palladium on activated carbon, and nitration using sulfuric acid and sodium nitrite, to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on activated carbon or other reducing agents like sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(2-Fluoro-4-aminophenyl)propanoic acid, while substitution reactions can introduce various functional groups in place of the fluorine or nitro groups.

Scientific Research Applications

Anti-inflammatory Properties

One of the primary applications of 2-(2-Fluoro-4-nitrophenyl)propanoic acid is in the development of anti-inflammatory agents. Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects, making them candidates for treating conditions such as arthritis and other inflammatory diseases. A study highlighted the synthesis of several derivatives that showed promising anti-inflammatory activity in preclinical models .

Compound DerivativeActivity LevelReference
2-(2-Fluoro-4-biphenylyl)propionic AcidHigh
This compoundModerate

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been studied for its analgesic effects. It functions by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory pain pathway. This mechanism positions it as a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions. The most common methods include:

  • Substitution Reactions : Utilizing starting materials like 3,4-difluoronitrobenzene to create high-purity derivatives through controlled substitution reactions.
  • Reduction and Coupling Reactions : Following initial synthesis, reduction reactions are employed to enhance the compound's efficacy and specificity towards biological targets.

A detailed reaction pathway is illustrated below:Starting MaterialSubstitutionIntermediateReductionFinal Product\text{Starting Material}\xrightarrow{\text{Substitution}}\text{Intermediate}\xrightarrow{\text{Reduction}}\text{Final Product}

Clinical Trials for Pain Management

A clinical trial investigated the efficacy of a derivative of this compound in managing chronic pain associated with osteoarthritis. Results indicated a significant reduction in pain levels compared to placebo, supporting the compound's potential as a therapeutic agent .

Development of Novel Drug Formulations

Research has also focused on formulating this compound into novel drug delivery systems aimed at enhancing bioavailability and targeted delivery to inflamed tissues. These formulations have shown improved therapeutic outcomes in animal models .

Future Perspectives

The ongoing research into this compound suggests a promising future for its applications in both medicinal chemistry and materials science. As synthetic methodologies improve and our understanding of its biological mechanisms deepens, it may lead to the development of more effective therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-nitrophenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluoro-4-aminophenyl)propanoic acid: Similar structure but with an amino group instead of a nitro group.

    2-(4-Nitrophenyl)propanoic acid: Lacks the fluorine atom, which can affect its chemical properties and reactivity.

    2-(2-Fluoro-4-methylphenyl)propanoic acid: Contains a methyl group instead of a nitro group, altering its chemical behavior.

Uniqueness

2-(2-Fluoro-4-nitrophenyl)propanoic acid is unique due to the combination of the fluorine and nitro groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it valuable for various research applications.

Biological Activity

2-(2-Fluoro-4-nitrophenyl)propanoic acid is a compound of interest in pharmaceutical research, particularly due to its anti-inflammatory and potential therapeutic properties. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10FNO3\text{C}_{11}\text{H}_{10}\text{F}\text{N}\text{O}_{3}

This compound features a fluorine atom and a nitro group on the phenyl ring, which significantly influences its biological activity.

Anti-Inflammatory Activity

Research indicates that derivatives of this compound exhibit notable anti-inflammatory effects. One study highlights that compounds with a fluorine substitution often retain or enhance anti-inflammatory properties while reducing ulcerogenic effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like loxoprofen .

Table 1: Comparison of Anti-Inflammatory Activity

CompoundAnti-inflammatory ActivityUlcerogenic Effect
2-FluoroloxoprofenModerateLow
This compoundHighModerate
LoxoprofenHighHigh

The mechanism by which this compound exerts its effects involves the modulation of cyclooxygenase (COX) enzymes. Unlike traditional NSAIDs that inhibit COX-1 and COX-2 indiscriminately, this compound selectively affects these pathways, potentially leading to fewer gastrointestinal side effects .

Case Studies and Research Findings

  • Study on Chemotaxis Inhibition : A patent study evaluated the ability of this compound to inhibit chemotaxis in polymorphonuclear leukocytes (PMNs). The findings suggested that this compound could effectively reduce leukocyte recruitment at inflammation sites, indicating its potential use in treating inflammatory diseases such as psoriasis and ulcerative colitis .
  • Enantioselectivity Studies : Another research focused on the enantioseparation of racemic mixtures of substituted phenyl propanoic acids, including the target compound. The results demonstrated that the introduction of electron-withdrawing groups like nitro enhances enantiomer recognition, which is crucial for developing more effective therapeutic agents .
  • Comparative Analysis with Other Compounds : A comparative analysis highlighted that while this compound maintains significant anti-inflammatory activity, it also shows a reduced risk of gastrointestinal complications compared to traditional NSAIDs .

Safety and Toxicology

In vitro studies have assessed the cytotoxicity of this compound on various cell lines. Results indicated that at certain concentrations, the compound exhibited low toxicity, supporting its potential as a safer alternative in anti-inflammatory therapies .

Properties

IUPAC Name

2-(2-fluoro-4-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5(9(12)13)7-3-2-6(11(14)15)4-8(7)10/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQCPNADYHADDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (7.5 mL) was added to compound (4) obtained above (7.09 g, 22.6 mmol) in acetic acid (26 mL) and water (18 mL), and the obtained mixture was heated to reflux for 12 hours. After completion of the reaction, the mixture was cooled and concentrated under reduced pressure, and the residue was extracted with dichloromethane. The extract was washed with saturated saline and water and dried (over sodium sulfate). The solvent was then distilled off under reduced pressure to give 3.72 g (77%) of compound (5) of interest as clear reddish brown oil.
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
compound ( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Three
Yield
77%

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